3-Brom-7-chlor-1-methyl-1H-pyrazolo[4,3-d]pyrimidin
Übersicht
Beschreibung
3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is a chemical compound . It is associated with the class of compounds known as pyrazolopyridines .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Wissenschaftliche Forschungsanwendungen
Synthese von Derivaten
Das Pyrazolo[4,3-d]pyrimidin-Gerüst ist eine vielseitige Struktur in der medizinischen Chemie, die oft als Ausgangspunkt für die Synthese verschiedener Derivate mit potenziellen therapeutischen Anwendungen verwendet wird. Forscher haben zahlreiche synthetische Strategien entwickelt, um 1H-Pyrazolo[3,4-b]pyridin-Derivate zu erzeugen, die auch auf „3-Brom-7-chlor-1-methyl-1H-pyrazolo[4,3-d]pyrimidin“ anwendbar wären .
Antikrebsaktivität
Pyrimidinderivate wurden auf ihre Antikrebsaktivität untersucht. So haben beispielsweise einige neuartige 1,2,4-Triazol-haltige Pyrimidinderivate eine effektive Aktivität in Krebszelllinien gezeigt, die mit Assays wie dem MTT-Assay untersucht wurden . Dies deutet darauf hin, dass auch „this compound“ auf seine potenziellen Antikrebseffekte untersucht werden könnte.
Kinaseinhibition
Gefügte Pyrimidinderivate wurden auf ihre inhibitorische Aktivität gegen verschiedene Kinasen untersucht. Ein 3-Pyridylfuro[2,3-d]pyrimidin-Derivat zeigte eine selektive und potente inhibitorische Aktivität gegen GSK-3b-Kinase . Dies zeigt, dass „this compound“ für Anwendungen zur Kinaseinhibition untersucht werden könnte.
Zyklinäbhängige Kinase (CDK)-Zielsteuerung
Pyrazolo[4,3-d]pyrimidin-Verbindungen wurden als neuartige CDK2-Zielverbindungen entwickelt. Diese Verbindungen zeigten überlegene zytotoxische Aktivitäten gegen verschiedene Krebszelllinien , was auf eine potenzielle Anwendung bei der CDK-Zielsteuerung zur Krebstherapie hindeutet.
Wirkmechanismus
Target of Action
The primary target of 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from G1 phase to S phase .
Mode of Action
3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine inhibits CDK2, thereby disrupting the normal cell cycle progression . This inhibition is achieved through the compound’s interaction with the active site of CDK2, primarily through essential hydrogen bonding with Leu83 .
Biochemical Pathways
By inhibiting CDK2, 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine affects the cell cycle progression pathway . This results in the arrest of cell growth at the G0-G1 stage , thereby preventing the proliferation of cancer cells .
Result of Action
The inhibition of CDK2 by 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine leads to significant alterations in cell cycle progression and induces apoptosis within HCT cells . This results in the inhibition of growth in various cell lines .
Biochemische Analyse
Biochemical Properties
3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial enzymes that regulate the cell cycle, and their dysregulation is often associated with cancer. This compound interacts with CDK2/cyclin A2 complex, inhibiting its activity and thereby preventing the phosphorylation of key substrates required for cell cycle progression . The interaction between 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine and CDK2 involves hydrogen bonding with the active site residues, leading to effective inhibition of the enzyme .
Cellular Effects
3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine exerts profound effects on various cell types and cellular processes. In cancer cells, this compound induces cell cycle arrest at the G1 phase, thereby inhibiting cell proliferation . Additionally, it promotes apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic proteins such as Bax . The compound also affects cell signaling pathways, including the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation . By modulating these pathways, 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine can effectively inhibit tumor growth and progression.
Molecular Mechanism
The molecular mechanism of action of 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine involves its binding to the active site of CDK2, where it forms hydrogen bonds with key residues such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets required for cell cycle progression . Additionally, the compound induces conformational changes in the CDK2/cyclin A2 complex, further enhancing its inhibitory effects . The inhibition of CDK2 activity leads to cell cycle arrest and apoptosis, contributing to its anti-cancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine have been observed to change over time. The compound exhibits good stability under physiological conditions, maintaining its inhibitory activity against CDK2 for extended periods . Prolonged exposure to the compound can lead to its gradual degradation, resulting in reduced efficacy . Long-term studies have shown that continuous treatment with 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine can lead to sustained cell cycle arrest and apoptosis in cancer cells, highlighting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level result in a marked increase in toxicity . Therefore, careful dose optimization is essential to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites . The compound also affects metabolic flux by altering the levels of key metabolites involved in cellular respiration and energy production . Additionally, it interacts with cofactors such as NADH and FADH2, influencing their redox states and impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, binding proteins such as albumin can sequester the compound, affecting its bioavailability and distribution . The localization and accumulation of 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine within specific tissues are influenced by these interactions, impacting its therapeutic efficacy .
Subcellular Localization
The subcellular localization of 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications such as phosphorylation can influence its localization, directing it to specific compartments or organelles . For instance, phosphorylation of the compound can enhance its nuclear localization, allowing it to interact with nuclear proteins and modulate gene expression . These localization dynamics are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential .
Eigenschaften
IUPAC Name |
3-bromo-7-chloro-1-methylpyrazolo[4,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN4/c1-12-4-3(5(7)11-12)9-2-10-6(4)8/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEGGXQLIPIEEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=N1)Br)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857694 | |
Record name | 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260787-71-0 | |
Record name | 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.